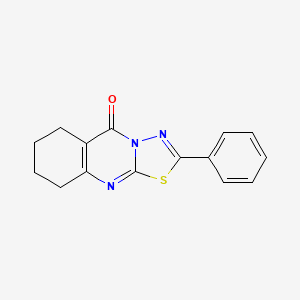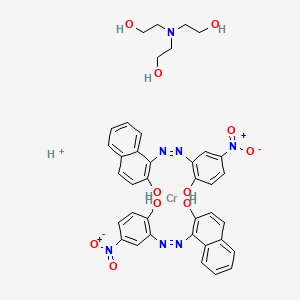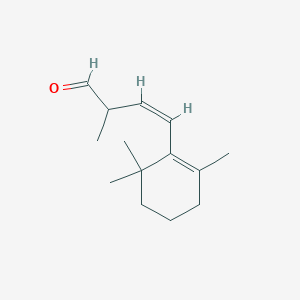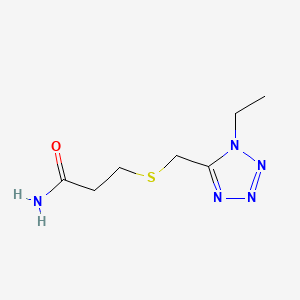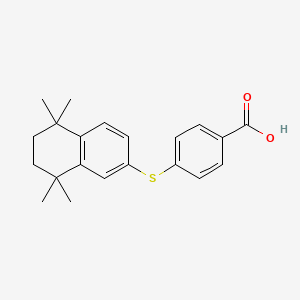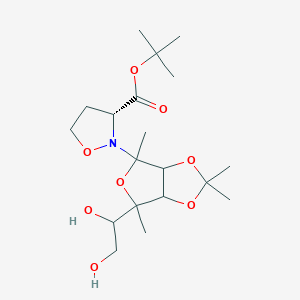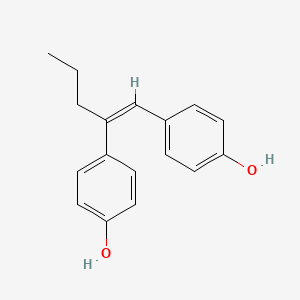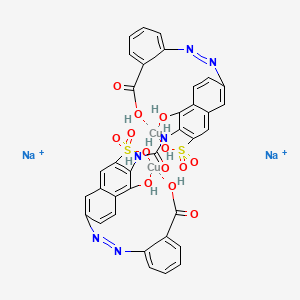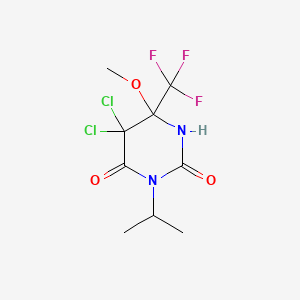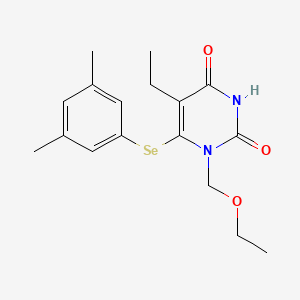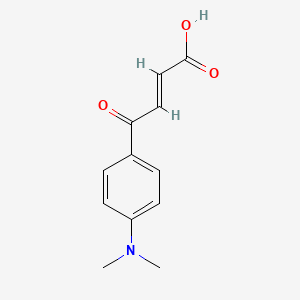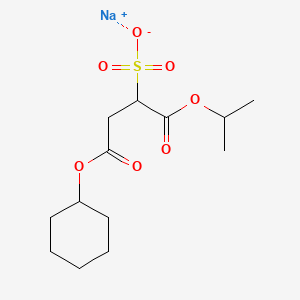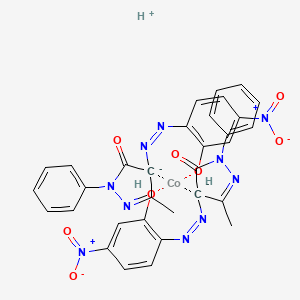
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is a complex compound that features a cobalt center coordinated with two azo-linked pyrazolone ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo-linked pyrazolone ligands under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the complex. The reaction temperature and time are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its color and properties.
Reduction: Reduction reactions can convert the azo groups to amines, affecting the overall structure and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where the azo-linked pyrazolone ligands are replaced by other ligands, resulting in new complexes with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt complexes with higher oxidation states, while reduction can produce amine derivatives of the original compound.
Scientific Research Applications
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: The compound is used as a model system for studying coordination chemistry and the behavior of azo-linked ligands.
Biology: Its potential biological activity is explored in various studies, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is conducted to investigate its potential therapeutic applications, such as its use in drug delivery systems or as a diagnostic agent.
Industry: The compound’s vibrant color makes it useful in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in mediating these interactions, which can affect various biochemical pathways. The azo-linked pyrazolone ligands also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Chromate(2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]: This compound shares a similar structure but features a chromate center instead of cobalt.
Imidazole-containing compounds: These compounds also exhibit coordination chemistry and are used in various biological and industrial applications.
Uniqueness
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is unique due to its specific coordination environment and the presence of azo-linked pyrazolone ligands. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
84030-59-1 |
|---|---|
Molecular Formula |
C32H25CoN10O8- |
Molecular Weight |
736.5 g/mol |
IUPAC Name |
cobalt;hydron;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Co/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2*2-9,22H,1H3;/q2*-1;/p+1 |
InChI Key |
ABSACZNEAZKCAO-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
